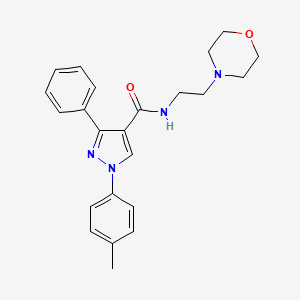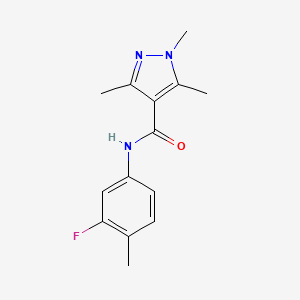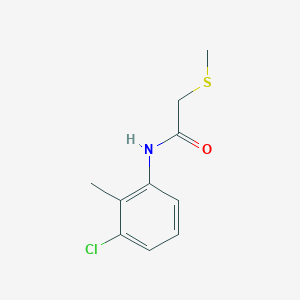![molecular formula C13H12FNOS B7475538 N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, also known as FLX-787 or BIA 284, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. FLX-787 is a potent activator of the small conductance calcium-activated potassium (SK) channels, which are involved in regulating neuronal excitability and neurotransmitter release. The compound has been studied extensively for its potential use in treating a variety of neurological disorders, including spasticity, dystonia, and neuropathic pain.
Mechanism of Action
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide works by activating the small conductance calcium-activated potassium (SK) channels, which are involved in regulating neuronal excitability and neurotransmitter release. By activating these channels, this compound can reduce the activity of overactive neurons, which can lead to a reduction in spasticity, dystonia, and neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to activate SK channels, this compound has been shown to increase the release of the neurotransmitter GABA, which can have a calming effect on overactive neurons. This compound has also been shown to increase the activity of the enzyme nitric oxide synthase, which can have a vasodilatory effect and improve blood flow.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide in lab experiments is its potency and specificity for SK channels. This compound has been shown to be a highly potent activator of SK channels, making it a valuable tool for studying the role of these channels in neuronal function. However, one limitation of using this compound in lab experiments is its potential for off-target effects. While this compound is highly specific for SK channels, it may also interact with other ion channels or receptors, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide. One area of interest is the compound's potential use in treating other neurological disorders, such as epilepsy and Parkinson's disease. This compound has been shown to have anticonvulsant effects in animal models of epilepsy, and it may also have neuroprotective effects that could be beneficial in Parkinson's disease.
Another area of interest is the development of more potent and selective activators of SK channels. While this compound is a highly potent activator of SK channels, it may also interact with other ion channels or receptors, which could limit its therapeutic potential. Developing more selective activators of SK channels could lead to more effective treatments for neurological disorders.
Conclusion:
This compound is a chemical compound that has shown promise for its potential therapeutic applications in treating neurological disorders. The compound's ability to activate SK channels and reduce the activity of overactive neurons has been shown to be effective in reducing spasticity, dystonia, and neuropathic pain. While there are limitations to using this compound in lab experiments, its potency and specificity for SK channels make it a valuable tool for studying the role of these channels in neuronal function. There are several potential future directions for research on this compound, including its use in treating other neurological disorders and the development of more potent and selective activators of SK channels.
Synthesis Methods
The synthesis method for N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide involves several steps, starting with the reaction of 2-fluorobenzylamine with 2-chlorothiophene-3-carboxylic acid. The resulting intermediate is then treated with methylamine to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure product, making this compound readily available for research purposes.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on the compound's ability to alleviate spasticity, a condition characterized by muscle stiffness and involuntary contractions. In a study conducted on rats with spinal cord injury, this compound was found to significantly reduce spasticity without affecting muscle strength or coordination.
Another area of research has focused on this compound's potential use in treating dystonia, a neurological disorder characterized by involuntary muscle contractions that cause twisting and repetitive movements. In a study conducted on mice with a genetic form of dystonia, this compound was found to significantly reduce the severity of dystonic symptoms.
This compound has also been studied for its potential use in treating neuropathic pain, a type of chronic pain caused by nerve damage. In a study conducted on rats with neuropathic pain, this compound was found to significantly reduce pain sensitivity without affecting normal pain responses.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHPGISYTYGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)

![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)